molecular formula C5H15NO7P2 B1677274 Olpadronic acid CAS No. 63132-39-8

Olpadronic acid

Cat. No. B1677274
CAS RN: 63132-39-8
M. Wt: 263.12 g/mol
InChI Key: UGEPSJNLORCRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Used for the preparation of bisphosphonic acid derivatives as anti-osteoporosis
Olpadronic acid is a biochemical.

Scientific Research Applications

1. Treatment of Medical Osteopathies

Olpadronic acid, a nitrogenated bisphosphonate, has been identified for its potential in treating medical osteopathies, including Paget's bone disease and bone metastases. It exhibits greater dosage flexibility, more predictable effects, and higher digestive tolerability than other bisphosphonates. It has a higher pharmacological potency compared to pamidronate and is close to alendronate. Its water solubility is notably higher, which may contribute to its high tolerability and wider clinical applications in various bone-involving diseases such as osteoporosis, malignancies, and rheumatoid arthritis (Roldán, Pérez-Llore, & Ferretti, 1998).

2. Osteogenesis Imperfecta in Children

Olpadronic acid has been studied in children with osteogenesis imperfecta. A randomized double-blind placebo-controlled trial showed that oral olpadronate led to a 31% reduction in the relative risk of long bone fractures. The treatment also resulted in significant increases in spinal bone mineral content (BMC) and bone mineral density (BMD). However, there were no detectable effects on functional outcome, suggesting further studies are needed to assess its long-term impact on the natural course of osteogenesis imperfecta (Sakkers et al., 2004).

3. Antiresorptive Properties and Binding to Bone Mineral

Olpadronic acid, when modified by substituting its hydroxyl group with an amino group, shows altered antiresorptive properties while retaining similar bone mineral binding affinity. This study highlights the complexity of the entire bisphosphonate molecule in cellular antiresorptive actions and suggests that olpadronic acid could be used to study specific cellular effects involved in bisphosphonate action (van Beek, Löwik, Que, & Papapoulos, 1996).

4. Inhibiting Skeletal Prostate Cancer Progression

Olpadronic acid has been shown to be effective in reducing tumor burden in a prostate cancer nude mouse model. The study demonstrated that olpadronate significantly reduced tumor growth in bone, as assessed by both green fluorescent protein (GFP) imaging and radiography, suggesting its potential as an effective inhibitor of skeletal progression in clinical prostate cancer (Yang et al., 2006).

5. Impact on Enzymes of Mevalonate Pathway

A study on the effects of nitrogen-containing bisphosphonates, including olpadronic acid, on enzymes of the mevalonate pathway found that these bisphosphonates inhibit isopentenyl pyrophosphate isomerase/farnesyl pyrophosphate synthase activity. This aligns with their antiresorptive potencies in vitro and in vivo, providing insights into their intracellular targets and suggesting a specific molecular mechanism of action (van Beek, Pieterman, Cohen, Löwik, & Papapoulos, 1999).

properties

IUPAC Name

[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPSJNLORCRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212479
Record name Olpadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olpadronic acid

CAS RN

63132-39-8
Record name Olpadronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63132-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olpadronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olpadronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLPADRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olpadronic acid
Reactant of Route 2
Reactant of Route 2
Olpadronic acid
Reactant of Route 3
Reactant of Route 3
Olpadronic acid
Reactant of Route 4
Olpadronic acid
Reactant of Route 5
Reactant of Route 5
Olpadronic acid
Reactant of Route 6
Olpadronic acid

Citations

For This Compound
49
Citations
A Boichenko, V Markov, H Kong, A Matveeva… - Open …, 2009 - degruyter.com
The dissociation constants of (4-amino-1-hydroxybutylidene)bisphosphonic (alendronic) acid, (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic (olpadronic) acid and (3-amino-…
Number of citations: 29 www.degruyter.com
R Sakkers - Inpharma, 2004 - Springer
… In addition, compared with placebo recipients, olpadronic acid … Olpadronic acid had no effects on functional outcome in terms … Although the researchers comment that olpadronic acid …
Number of citations: 0 link.springer.com
RCM Pelger, V Soerdjbalie-Maikoe, NAT Hamdy - Drugs & aging, 2001 - Springer
… Olpadronic acid has 5- to 10-fold greater potency than … by oral maintenance therapy, olpadronic acid has been shown to … [137] Olpadronic acid appears to be as effective as 89 Sr in the …
Number of citations: 33 link.springer.com
RW Sparidans, IM Twiss, S Talbot - Pharmacy World and Science, 1998 - Springer
Bisphosphonates are a class of drugs which are strongly attracted to the bone where they influence the calcium metabolism, mainly by inhibition of the osteoclast-mediated bone …
Number of citations: 97 link.springer.com
SCLM Cremers, G Pillai, SE Papapoulos - Clinical pharmacokinetics, 2005 - Springer
… For example, the skeletal retention of olpadronic acid varied between 10% and 90% of the intravenously administered dose in Paget’s disease.[70] In osteoporosis, there is less …
Number of citations: 313 link.springer.com
H Li, Q Wang, G Liang - ACS Applied Nano Materials, 2021 - ACS Publications
… (olpadronic acid)… olpadronic acid as a sticky solid (13.0 g, 76%). H NMR (400 MHz, D 2 O) δ 3.31 (2H), 2.74 (6H), 2.21 (2H) (Figure S2). ZAS was synthesized by reacting olpadronic acid …
Number of citations: 3 pubs.acs.org
RW Sparidans, J den Hartigh, P Vermeij - Journal of pharmaceutical and …, 1995 - Elsevier
… of pamidronate and etidronate ( I-hyd roxyet hane-1, I -bisphosphonate, EHDP) were obtained from Bufa BV (Uitgcest, The Netherlands); disodium olpadronate and olpadronic acid …
Number of citations: 55 www.sciencedirect.com
N Khan - 2020 - erepo.uef.fi
… Olpadronic acid is used as significant and efficient drug for the medication of bone disorders like osteoporosis and Paget’s disease.The bisphosphonates are competent inhibitors …
Number of citations: 0 erepo.uef.fi
S Demkowicz, J Rachon, M Daśko, W Kozak - RSC advances, 2016 - pubs.rsc.org
… has recently been drawn to the derivatives with aminoalkyl side chains for the next generation of bisphosphonates, as found in pamidronic acid 10, alendronic acid 11, olpadronic acid …
Number of citations: 204 pubs.rsc.org
PL McCormack, GL Plosker - Drugs, 2006 - Springer
… Across the same concentration range, inhibition was also seen with olpadronic acid, alendronic acid and pamidronic acid, but not with etidronic acid or clodronic acid.[22] …
Number of citations: 24 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.